Unveiling Methyl-lathodoratin: A Technical Guide on its Discovery and Natural Sources
Unveiling Methyl-lathodoratin: A Technical Guide on its Discovery and Natural Sources
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the isoflavonoid, Methyl-lathodoratin. Due to the limited readily available information on this specific compound, this document synthesizes the existing knowledge on related compounds and outlines a path for future research.
Introduction to Methyl-lathodoratin
Methyl-lathodoratin, systematically named 3-ethyl-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one, is a chromone derivative. Its chemical structure is characterized by a benzopyran-4-one core with an ethyl group at the C3 position, a hydroxyl group at C5, and a methoxy group at C7.
Chemical Structure and Properties:
| Property | Value | Citation |
| Molecular Formula | C₁₂H₁₂O₄ | [1] |
| Molecular Weight | 220.22 g/mol | [1] |
| Synonyms | 5-hydroxy-7-methoxy-3-ethylchromone | [2] |
Discovery and Natural Occurrence
The definitive discovery and initial isolation of Methyl-lathodoratin are not well-documented in widely accessible scientific literature. The etymology of its parent compound, "lathodoratin," strongly suggests an origin from the plant genus Lathyrus, with Lathyrus odoratus (sweet pea) being a likely candidate. However, extensive phytochemical analyses of Lathyrus species have predominantly focused on other classes of compounds, such as the neurotoxin β-aminopropionitrile (BAPN) and various anthocyanins, with no explicit mention of lathodoratin or its methylated form.
Similarly, while the black locust tree (Robinia pseudoacacia) is known to produce a variety of flavonoids and other phenolic compounds, there is no direct evidence in the reviewed literature of Methyl-lathodoratin isolation from this species.
A related compound, 5-Hydroxy-7-methoxy-4H-chromen-4-one, which lacks the C3-ethyl group, has been isolated from Laretia acualis and Artemisia campestris. This indicates that the core chromone structure is present in the plant kingdom, and it is plausible that variations of this structure, such as Methyl-lathodoratin, exist in other species.
Potential Biological Activities
Direct experimental data on the biological activities of Methyl-lathodoratin is scarce. However, the broader class of chromone derivatives has been extensively studied and shown to exhibit a wide range of pharmacological effects, including:
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Antiviral
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Anti-inflammatory
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Antitumor
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Antimicrobial
A synthesized flavone with a similar substitution pattern, 5-hydroxy-3',4',7-trimethoxyflavone, has demonstrated the ability to reverse multidrug resistance in cancer cell lines. This suggests that Methyl-lathodoratin could be a candidate for investigation in oncology and drug resistance research.
Experimental Protocols: A Proposed Workflow for Investigation
Given the lack of specific experimental data for Methyl-lathodoratin, this section outlines a proposed workflow for its isolation, characterization, and biological evaluation, based on standard methodologies for natural product chemistry.
Isolation of Methyl-lathodoratin
The following diagram illustrates a general workflow for the isolation of chromone derivatives from a plant source, such as Lathyrus odoratus.
Caption: A generalized workflow for the isolation of Methyl-lathodoratin.
Structure Elucidation
Once a pure compound is isolated, its structure can be determined using a combination of spectroscopic techniques:
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Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the carbon-hydrogen framework and the connectivity of atoms.
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Infrared (IR) Spectroscopy: To identify functional groups.
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Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the chromophore system.
Biological Activity Screening
A logical workflow for screening the biological activity of the isolated Methyl-lathodoratin is presented below.
Caption: A workflow for the biological evaluation of Methyl-lathodoratin.
Signaling Pathways: A Hypothetical Perspective
While no signaling pathways have been definitively associated with Methyl-lathodoratin, based on the activities of related chromones and flavonoids, several pathways are worthy of investigation. For instance, if Methyl-lathodoratin exhibits anti-inflammatory properties, its effect on the NF-κB signaling pathway could be explored.
The diagram below illustrates a simplified representation of the NF-κB signaling pathway, a potential target for investigation.
Caption: A hypothetical inhibition of the NF-κB pathway by Methyl-lathodoratin.
Conclusion and Future Directions
Methyl-lathodoratin remains a compound of significant interest due to its structural relationship to a class of biologically active molecules. The current lack of comprehensive data presents a clear opportunity for further research. The immediate priorities should be:
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Confirmation of Natural Source: A systematic phytochemical investigation of Lathyrus species, particularly Lathyrus odoratus, is warranted to confirm the presence of lathodoratin and Methyl-lathodoratin.
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Isolation and Characterization: Development of robust isolation and purification protocols to obtain sufficient quantities of Methyl-lathodoratin for comprehensive analysis.
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Biological Screening: A broad-based biological screening to identify and quantify its potential therapeutic activities.
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Mechanistic Studies: Elucidation of the molecular mechanisms and signaling pathways through which Methyl-lathodoratin exerts its biological effects.
This technical guide provides a foundational framework to stimulate and guide future research efforts into this promising natural product.
